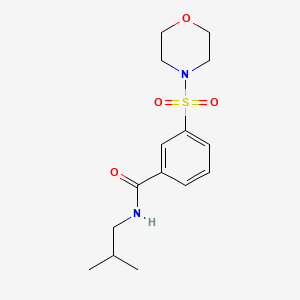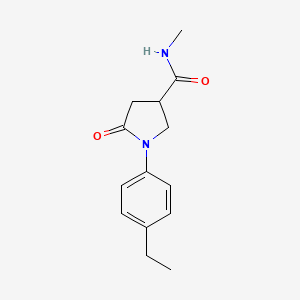![molecular formula C15H18N2O4S2 B4966940 N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4966940.png)
N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an immunosuppressant drug but has since been shown to have a range of other biological activities that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
FTY720 acts by binding to sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of various cellular processes, including cell proliferation, migration, and survival. By binding to these receptors, FTY720 prevents lymphocytes from leaving lymphoid tissues, thereby reducing their ability to cause inflammation and immune responses.
Biochemical and Physiological Effects:
FTY720 has been shown to have a range of biochemical and physiological effects. In addition to its immunosuppressive and anti-cancer properties, it has been shown to have anti-inflammatory, anti-angiogenic, and neuroprotective effects. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, FTY720 has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on FTY720. One area of interest is the development of new derivatives of FTY720 with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new therapeutic applications for FTY720, such as in the treatment of autoimmune diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the various biological effects of FTY720.
Synthesis Methods
FTY720 is synthesized through a multi-step process that involves the coupling of various chemical intermediates. The process begins with the reaction of 2-amino-4-chlorobenzonitrile with 2-furylmethyl thiol to form 2-(2-furylmethylthio)-4-chlorobenzonitrile. This intermediate is then reacted with methylsulfonyl chloride to form 2-(2-furylmethylthio)-4-chlorobenzamide, which is subsequently treated with sodium hydroxide to yield FTY720.
Scientific Research Applications
FTY720 has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. Its immunosuppressive properties have been shown to be effective in preventing the rejection of transplanted organs, while its anti-cancer properties have been demonstrated in preclinical studies.
properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-23(19,20)17-14-7-3-2-6-13(14)15(18)16-8-10-22-11-12-5-4-9-21-12/h2-7,9,17H,8,10-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUESKAJQLWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)

![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)

![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)

![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)